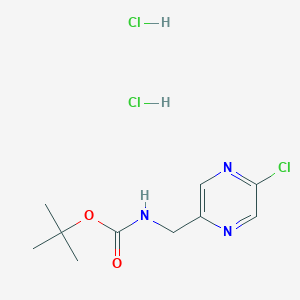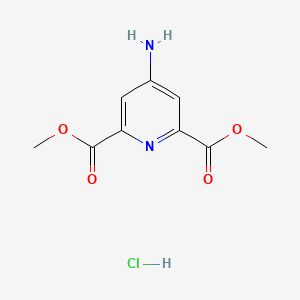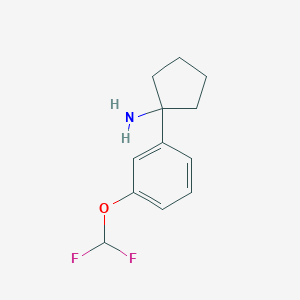
1-(3-(Difluoromethoxy)phenyl)cyclopentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Difluoromethoxy)phenyl)cyclopentanamine is an organic compound characterized by the presence of a cyclopentanamine group attached to a phenyl ring substituted with a difluoromethoxy group
Méthodes De Préparation
The synthesis of 1-(3-(Difluoromethoxy)phenyl)cyclopentanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)benzene and cyclopentanone.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This is achieved by reacting 3-(difluoromethoxy)benzene with a suitable nucleophile under controlled conditions.
Cyclization: The intermediate compound undergoes cyclization to form the cyclopentanamine ring. This step often requires the use of a strong base and specific reaction conditions to ensure the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Analyse Des Réactions Chimiques
1-(3-(Difluoromethoxy)phenyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where the difluoromethoxy group or the amine group is replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(3-(Difluoromethoxy)phenyl)cyclopentanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with specific molecular targets may lead to the development of new drugs for various medical conditions.
Industry: The compound’s properties make it suitable for use in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of 1-(3-(Difluoromethoxy)phenyl)cyclopentanamine involves its interaction with specific molecular targets. The difluoromethoxy group and the cyclopentanamine moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their functions and subsequent biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
1-(3-(Difluoromethoxy)phenyl)cyclopentanamine can be compared with other similar compounds, such as:
Cyclopentamine: This compound has a similar cyclopentane structure but lacks the difluoromethoxy group. It is used as a sympathomimetic agent and has different pharmacological properties.
Propylhexedrine: Similar to cyclopentamine, propylhexedrine has a cyclohexane ring instead of a cyclopentane ring. It is used as a nasal decongestant and has stimulant properties.
Methamphetamine: While structurally different, methamphetamine shares some pharmacological similarities with this compound due to its amine group and stimulant effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H15F2NO |
|---|---|
Poids moléculaire |
227.25 g/mol |
Nom IUPAC |
1-[3-(difluoromethoxy)phenyl]cyclopentan-1-amine |
InChI |
InChI=1S/C12H15F2NO/c13-11(14)16-10-5-3-4-9(8-10)12(15)6-1-2-7-12/h3-5,8,11H,1-2,6-7,15H2 |
Clé InChI |
IVROACOSFPAYBW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=CC(=CC=C2)OC(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13135673.png)

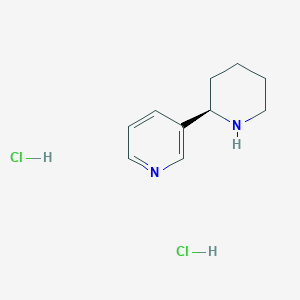
![6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13135691.png)

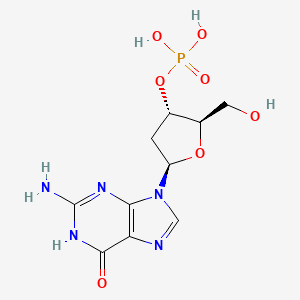
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro-](/img/structure/B13135726.png)
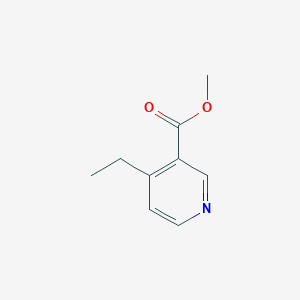
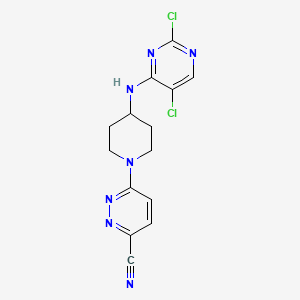
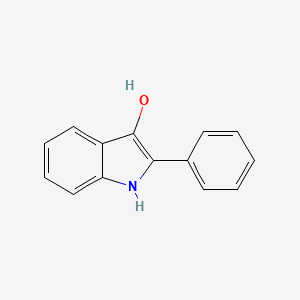

![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)
